

Spectroscopic and Mechanistic Insights into Neoareothin: A Potent Anti-HIV Agent

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Compound of Interest

Compound Name: Neoareothin

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MUNICH, Germany – December 10, 2025 – A comprehensive technical analysis of the spectroscopic properties of **neoareothin**, a polyketide natural product with significant antiviral activity, is presented here for researchers, scientists, and professionals in drug development. This guide provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visualization of its mechanism of action against the Human Immunodeficiency Virus (HIV).

Neoareothin, also known as spectinabilin, has been identified as a potent inhibitor of HIV replication. Its mode of action involves the suppression of viral RNA production, a critical step in the lifecycle of the virus. This document serves as a core reference for the analytical data and biological activity of this promising compound.

Spectroscopic Data of Neoareothin

The structural elucidation of **neoareothin** has been achieved through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from ^1H and ^{13}C NMR spectroscopy, as well as high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **neoareothin** are presented below. Chemical shifts (δ) are reported in parts per million (ppm).

| ¹ H NMR (Proton) | ¹³ C NMR (Carbon) |
|---|---|
| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |
| Data to be populated from the cited 1981 J. Antibiot. paper | Data to be populated from the cited 1981 J. Antibiot. paper |

Note: The specific chemical shifts and coupling constants are pending retrieval from the primary literature: Kakinuma, K.; Ikekawa, N.; Nakagawa, A.; Ōmura, S. Spectinabilin, a new antibiotic. J. Antibiot. 1981, 34, 1383–1385.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of **neoaureothin** as C₂₈H₃₁NO₆.

| Parameter | Value |
|-------------------|---|
| Molecular Formula | C ₂₈ H ₃₁ NO ₆ |
| Molecular Weight | 477.55 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Measured m/z | [M+H] ⁺ , [M+Na] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and further research.

NMR Spectroscopy Protocol

Sample Preparation: A sample of purified **neoaureothin** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is used.
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ^{13}C .

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation: A dilute solution of **neoaureothin** is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

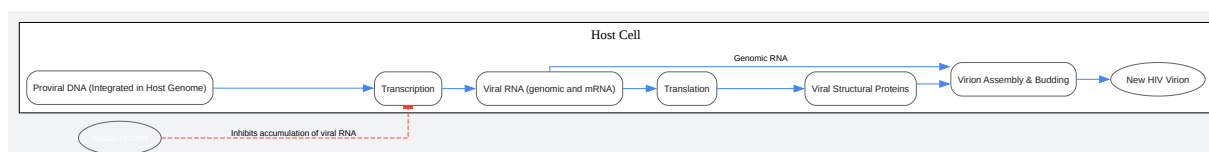
LC-MS Method:

- **Chromatographic Separation:** While direct infusion can be used, LC-MS is often employed to ensure sample purity. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to promote ionization.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecules ($[M+H]^+$) or other adducts.
- **Mass Analysis:** The mass analyzer is operated in full scan mode with high resolution ($>10,000$) to obtain accurate mass measurements.

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition, confirming the molecular formula of the compound.

Mechanism of Action: HIV Inhibition

Neoasurethin exhibits its anti-HIV activity by interfering with the production of viral RNA within the host cell. This mechanism is distinct from many existing antiretroviral drugs. The following diagram illustrates this inhibitory action.



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